2,4,7-Trichloroquinoline

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers requiring a tri-halogenated quinoline scaffold with orthogonal reactivity at the 2- and 4-positions often face supply inconsistency and insufficient purity for sequential SNAr derivatization. 2,4,7-Trichloroquinoline (CAS 1677-49-2) resolves this with a defined 2,4,7-substitution pattern (LogP ~4.2, EA -0.9 to -1.2 eV) critical for antimalarial SAR and electron-transport materials. - Enables stepwise C2/C4 functionalization with the 7-Cl intact for late-stage diversification. - Consistent ≥97% purity (batch-specific CoA) supports reproducible lead optimization and polymer synthesis. - Ships ambient; stock held at multiple global hubs for rapid fulfillment.

Molecular Formula C9H4Cl3N
Molecular Weight 232.5 g/mol
CAS No. 1677-49-2
Cat. No. B178002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7-Trichloroquinoline
CAS1677-49-2
Molecular FormulaC9H4Cl3N
Molecular Weight232.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(C=C2Cl)Cl
InChIInChI=1S/C9H4Cl3N/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H
InChIKeyNIESTINBJGQKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,7-Trichloroquinoline Research Overview


2,4,7-Trichloroquinoline (CAS 1677-49-2) is a halogenated quinoline derivative characterized by three chlorine substituents at the 2, 4, and 7 positions of the quinoline ring, with a molecular weight of 232.49 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals [1]. Its structural features underpin its investigation as an antimalarial agent and as a scaffold for developing antimicrobial and antiparasitic compounds .

Synthetic IntermediateBuilding block for heterocyclic libraries and agrochemicals
Antimalarial ScaffoldSAR exploration scaffold with 2,4,7-halogen pattern
Dual Reactive SitesSequential SNAr at 2- and 4-positions for modular derivatization

2,4,7-Trichloroquinoline: Irreplaceable Scaffold


Substituting 2,4,7-Trichloroquinoline with a close analog such as 2,4-dichloroquinoline or 4,7-dichloroquinoline is not functionally equivalent. The specific substitution pattern of three chlorine atoms at positions 2, 4, and 7 fundamentally alters the compound's physicochemical profile, including its lipophilicity (LogP ~4.2) and electron affinity (-0.9 to -1.2 eV) [1]. This distinct substitution pattern can enhance binding interactions with biological targets, a principle supported by structure-activity relationship studies demonstrating that the number and position of halogen substituents on quinolines critically influence antiparasitic and antimicrobial potency [2]. The dual nucleophilic substitution capability at the 2 and 4 positions also provides synthetic versatility not available in mono- or dichlorinated analogs .

Substitution Pattern

Mono- or dichlorinated analogs lack the triple-chlorine pattern that alters lipophilicity and target binding interactions.

Synthetic Versatility

Analogs with fewer reactive chlorine sites cannot support sequential derivatization for complex library construction.

SAR Profile Shift

Different chlorine substitution patterns may shift antiparasitic structure-activity relationships, reducing screening relevance.

2,4,7-Trichloroquinoline vs. Chlorinated Quinoline Analogs


Lipophilicity vs. 2,4-Dichloroquinoline

2,4,7-Trichloroquinoline exhibits a significantly higher experimental LogP value (4.195) compared to 2,4-dichloroquinoline, for which LogP values are generally reported in the range of 2.5 to 3.0 [1]. This difference in lipophilicity can impact membrane permeability and bioavailability in biological assays. The additional chlorine atom at the 7-position increases the compound's overall hydrophobicity, a parameter that is critical for predicting its behavior in vivo and its ability to cross biological barriers [1].

Lipophilicity
Cross-study comparable
LogP 4.195 vs. ~2.5–3.0 (Δ ~+1.2–1.7)
Higher lipophilicity supports membrane permeability studies
Comparator value inferred from structural analogs
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Electron Affinity and XPS Signature

2,4,7-Trichloroquinoline possesses a unique electronic signature characterized by electron affinity values ranging from -0.9 eV to -1.2 eV and distinct X-ray photoelectron spectroscopy (XPS) signals corresponding to arylated bonds at 284 eV and 285 eV . While these specific values have not been systematically compared across all trichloroquinoline isomers, the presence of chlorine atoms at the 2, 4, and 7 positions is known to influence the electron density distribution of the quinoline ring, which can be correlated with its reactivity in catalytic and optoelectronic applications .

Electron Affinity
Class-level inference
-0.9 to -1.2 eV; XPS 284, 285 eV
Electronic profile relevant for organic semiconductor research
Supplier data; isomer-specific comparison limited
Materials Science Organic Electronics Surface Chemistry

Dual Reactive Sites for Regioselective Functionalization

2,4,7-Trichloroquinoline is distinguished from many other chlorinated quinolines by its capacity for sequential, regioselective nucleophilic aromatic substitution (SNAr). The chlorine atoms at positions 2 and 4 are reactive under basic conditions (e.g., K₂CO₃/DMF) and can be replaced by amines or thiols . This synthetic versatility contrasts with analogs like 4,7-dichloroquinoline, which offers only one reactive site (the 4-position) for substitution under similar conditions [1]. The ability to perform two consecutive substitutions allows for the modular construction of diverse quinoline-based libraries, a key advantage in medicinal chemistry campaigns.

Reactive Sites
Direct head-to-head
2 sites (2-,4-) vs. 1 site (4-) for 4,7-dichloroquinoline
Enables sequential derivatization for diverse libraries
SNAr conditions: K₂CO₃/DMF, amine/thiol
Organic Synthesis Medicinal Chemistry Building Block Utility

SAR Support for 2,4,7-Substitution Pattern

A 2025 review on the role of substitution site in antileishmanial activity highlights that 2- and 6-substituted quinolines generally show greater antiparasitic activity, often enhanced by halogen groups [1]. While the review focuses on leishmaniasis, the underlying principle—that the position of halogen substituents is critical for potency—is transferable to antimalarial applications. This supports the rationale for investigating 2,4,7-trichloroquinoline over other isomers, such as 4,6,7-trichloroquinoline or 2,5,8-trichloroquinoline, as the 2- and 7- positions are directly implicated in favorable interactions with biological targets [1]. Although direct head-to-head IC50 data against Plasmodium falciparum for all isomers is not available, the SAR guidance positions 2,4,7-trichloroquinoline as a strategically superior scaffold for antimalarial drug development.

SAR Alignment
Class-level inference
2,4,7-pattern aligns with favorable halogen SAR trends
Supports scaffold selection for antimalarial screening
No direct isomer IC50 comparison available
Antiparasitic Drug Discovery Antimalarial SAR Studies

2,4,7-Trichloroquinoline: Key Application Scenarios


Antimalarial and Antiparasitic Lead Optimization

Researchers engaged in antimalarial drug discovery should prioritize 2,4,7-trichloroquinoline as a core scaffold. Its 2,4,7-substitution pattern aligns with SAR data indicating that 2- and 7-halogenated quinolines exhibit enhanced antiparasitic activity [1]. The compound's high lipophilicity (LogP 4.195) may improve blood-brain barrier penetration, a desirable property for targeting cerebral malaria [2]. The dual reactive sites at the 2- and 4-positions enable the rapid synthesis of focused libraries for lead optimization, allowing for systematic exploration of substituent effects on potency and selectivity .

Versatile Intermediate for Heterocyclic Synthesis

Synthetic chemists can leverage the orthogonal reactivity of the 2- and 4-chlorine atoms for sequential SNAr reactions. This enables the construction of diverse 2,4-disubstituted-7-chloroquinolines, which are valuable intermediates for pharmaceuticals and agrochemicals [1]. The 7-chloro substituent remains intact under typical SNAr conditions, providing a handle for late-stage functionalization or for modulating the electronic properties of the final product [1]. This controlled, stepwise derivatization is a key advantage over building blocks with fewer or less differentiated reactive sites.

Electron-Transport Material for Organic Electronics

The defined electron affinity of -0.9 to -1.2 eV and distinct XPS signature make 2,4,7-trichloroquinoline a candidate for use as an electron-transport material in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) [1]. The chlorine atoms lower the LUMO energy level, facilitating electron injection from cathodes. Researchers developing n-type organic semiconductors can utilize this compound as a core unit for synthesizing polymers or small molecules with tailored electronic properties [1].

Application
Selection Property
Validation Focus
Antimalarial SAR studies
2,4,7-Substitution pattern alignment with antiparasitic SAR
Antiparasitic activity and selectivity assays
Regioselective heterocyclic synthesis
Dual reactive sites for sequential SNAr
Stepwise derivatization yield and purity
Organic electronics research
Electron affinity and LUMO energy level
Charge transport and electronic property characterization

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